tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate
Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate” would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a carbonyl group (C=O), and a tert-butyl group (C(CH3)3) attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
Based on similar compounds, “tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate” is likely to be a solid under room temperature, with a melting point in the range of 82°C to 87°C . The compound is likely to be white to pale yellow in color .Scientific Research Applications
It’s important to note that the use of this compound can vary greatly depending on the field of study and the specific research goals. In general, compounds like this one can be used in the synthesis of other complex molecules, in pharmaceutical research, or in the development of new materials.
Chemical Synthesis
This compound is likely used as an intermediate in the synthesis of other complex molecules . Its specific structure suggests it could be used in the creation of a variety of organic compounds.
Pharmaceutical Research
Similar compounds, such as “tert-butyl 4-(phenylamino)piperidine-1-carboxylate”, are used as intermediates in the manufacture of fentanyl and various related derivatives . It’s possible that “tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate” could have similar applications.
Future Directions
properties
IUPAC Name |
tert-butyl 4-carbonochloridoylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKQTNVNMALRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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